molecular formula C21H20ClFN2O2S B11283861 2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B11283861
M. Wt: 418.9 g/mol
InChI Key: WQKYGCUFBAIRJE-UHFFFAOYSA-N
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Description

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorobenzyl moiety, an indole ring, and a morpholinoethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form 2-chloro-6-fluorobenzylthiourea. This intermediate is then reacted with indole-3-carboxaldehyde under acidic conditions to yield the indole derivative. Finally, the morpholinoethanone group is introduced through a nucleophilic substitution reaction with morpholine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl alcohol
  • 2-chloro-6-fluorobenzaldehyde

Uniqueness

2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its indole ring and morpholinoethanone group make it particularly interesting for medicinal chemistry and drug development .

Properties

Molecular Formula

C21H20ClFN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H20ClFN2O2S/c22-17-5-3-6-18(23)16(17)14-28-20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13-14H2

InChI Key

WQKYGCUFBAIRJE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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